

# Application Notes and Protocols: Imaging Techniques to Measure Pomaglumetad Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pomaglumetad (also known as LY-404,039) is a selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are implicated in the modulation of glutamatergic neurotransmission, and as such, pomaglumetad has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] A critical aspect of the clinical development of pomaglumetad is the confirmation of target engagement in the central nervous system (CNS). This document outlines the imaging techniques that have been utilized to provide evidence of pomaglumetad's engagement with its intended targets.

Currently, there is a lack of direct imaging methods, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a specific radioligand, to quantify the receptor occupancy of pomaglumetad at mGluR2/3. However, an indirect functional imaging technique, pharmacological magnetic resonance imaging (pharmacoMRI or pharmacoBOLD), has been employed to assess the functional consequences of pomaglumetad's interaction with its targets in the brain.[3][4][5]



This document will focus on the principles and application of pharmacoBOLD fMRI, particularly in the context of a ketamine challenge, as a surrogate measure of pomaglumetad's target engagement.

### **Signaling Pathway and Mechanism of Action**

Pomaglumetad is an agonist at presynaptic mGluR2 and mGluR3 receptors, which are negatively coupled to adenylyl cyclase.[1] Activation of these receptors leads to a reduction in glutamate release in brain regions where they are densely expressed, such as the limbic and forebrain areas.[1][2] This modulation of excessive glutamatergic activity is believed to be the basis of its therapeutic potential.[2]





Click to download full resolution via product page

Pomaglumetad's presynaptic mechanism of action.

### **Imaging Techniques for Target Engagement**



## Pharmacological MRI (pharmacoBOLD) with Ketamine Challenge

### Principle:

PharmacoBOLD fMRI is an indirect imaging biomarker that measures changes in the Blood-Oxygen-Level-Dependent (BOLD) signal in response to a pharmacological challenge.[4][5] In the context of pomaglumetad, the NMDA receptor antagonist ketamine is used as the challenge agent. Ketamine induces a transient "glutamate surge" in the brain, leading to increased metabolic activity and a corresponding increase in the BOLD signal.[4][5]

The rationale is that if pomaglumetad is engaging its mGluR2/3 targets, it should attenuate the presynaptic release of glutamate, thereby blunting the ketamine-induced BOLD response.[5] This attenuation serves as a functional measure of target engagement.[4]

### Data Presentation:

The following tables summarize quantitative data from a clinical study assessing the effect of pomaglumetad on the ketamine-induced pharmacoBOLD signal.

| Drug         | Dose       | Effect on Ketamine-<br>Induced BPRS Total<br>Symptoms | Effect on Ketamine-<br>Induced dACC<br>pharmacoBOLD |
|--------------|------------|-------------------------------------------------------|-----------------------------------------------------|
| Pomaglumetad | 80 mg/day  | Not significant                                       | Not significant                                     |
| Pomaglumetad | 320 mg/day | Significant reduction (p < 0.01, d = -0.41)           | Not significant                                     |

BPRS: Brief Psychiatric Rating Scale; dACC: dorsal Anterior Cingulate Cortex. Data from a Phase Ib proof of mechanism study.[3]



| Drug                     | Dose   | Effect on Ketamine-Evoked<br>BOLD phMRI Signal |
|--------------------------|--------|------------------------------------------------|
| Pomaglumetad (LY2140023) | 10 mg  | Not significant                                |
| Pomaglumetad (LY2140023) | 40 mg  | Not significant                                |
| Pomaglumetad (LY2140023) | 160 mg | Reduction relative to placebo                  |

Data from a study assessing the modulatory effects of single acute doses of pomaglumetad on the ketamine challenge phMRI paradigm.[5]

# Experimental Protocols PharmacoBOLD fMRI with Ketamine Challenge Protocol

Objective: To assess the functional target engagement of pomaglumetad by measuring its effect on the ketamine-induced BOLD fMRI signal.

#### Materials:

- 3T MRI scanner equipped for BOLD fMRI
- Intravenous infusion pump
- Ketamine hydrochloride for injection
- Pomaglumetad methionil (oral formulation)
- Saline solution (placebo)
- Physiological monitoring equipment (heart rate, blood pressure, oxygen saturation)

#### Procedure:

• Participant Screening: Recruit healthy volunteers or patients with schizophrenia. Conduct a thorough medical and psychiatric history, physical examination, and routine laboratory tests. Exclude individuals with contraindications to MRI or ketamine.



- Study Design: Employ a randomized, placebo-controlled, double-blind, crossover or parallelgroup design.
- Drug Administration:
  - Administer pomaglumetad or placebo orally at a predetermined time before the fMRI scan (e.g., 10 days of daily dosing).[3]
  - Dosages of pomaglumetad have ranged from 80 mg/day to 320 mg/day in clinical studies.
     [3]
- fMRI Acquisition:
  - Acquire a baseline resting-state fMRI scan (e.g., 15 minutes).
  - Administer a bolus of ketamine (e.g., 0.23 mg/kg over 1 minute) followed by a continuous infusion.[6]
  - Acquire a second fMRI scan during and after the ketamine infusion.
- · Image Analysis:
  - Pre-process the fMRI data (motion correction, spatial smoothing, temporal filtering).
  - Perform statistical analysis to identify brain regions showing a significant change in BOLD signal in response to ketamine.
  - Compare the magnitude of the ketamine-induced BOLD response between the pomaglumetad and placebo groups. A significant reduction in the BOLD signal in the pomaglumetad group is indicative of target engagement.





Click to download full resolution via product page

Workflow for a pharmacoBOLD fMRI study.

# Positron Emission Tomography (PET) for Receptor Occupancy (General Protocol)

While no specific PET radioligand has been validated for pomaglumetad receptor occupancy studies, the following provides a general protocol for a receptor occupancy study, which could be adapted if a suitable mGluR2/3 radioligand becomes available.

### Principle:

PET imaging can be used to quantify the binding of a radiolabeled ligand to a specific receptor in the brain.[7] In a receptor occupancy study, two PET scans are performed: a baseline scan without the drug of interest and a second scan after the administration of the drug.[7] The reduction in radioligand binding in the second scan reflects the occupancy of the receptors by the unlabeled drug.[7]

Hypothetical Protocol for Pomaglumetad Receptor Occupancy:

Objective: To quantify the occupancy of mGluR2/3 receptors by pomaglumetad.

#### Materials:

- PET scanner
- A suitable mGluR2/3 PET radioligand (e.g., a hypothetical [11C]mGluR2/3-ligand)
- Pomaglumetad methionil
- Arterial line for blood sampling (for full kinetic modeling)
- Equipment for radioligand synthesis and quality control

### Procedure:

Baseline PET Scan:



- Position the subject in the PET scanner.
- Inject a bolus of the mGluR2/3 radioligand.
- Acquire dynamic PET data for 60-90 minutes.
- Collect arterial blood samples to measure the radioligand concentration in plasma.
- Drug Administration:
  - Administer a single or multiple doses of pomaglumetad.
- Post-Dosing PET Scan:
  - At a time corresponding to the expected peak receptor occupancy, repeat the PET scan as described in step 1.
- Image and Data Analysis:
  - · Reconstruct the PET images.
  - Define regions of interest (ROIs) in the brain with high and low mGluR2/3 density.
  - Use kinetic modeling to estimate the binding potential (BP\_ND\_) at baseline and after pomaglumetad administration.
  - Calculate receptor occupancy (RO) using the formula: RO (%) = 100 \* (BP\_ND\_baseline BP\_ND\_post-dose) / BP\_ND\_baseline





Click to download full resolution via product page

General workflow for a PET receptor occupancy study.

### Conclusion

The assessment of pomaglumetad's target engagement in the human brain has so far relied on indirect functional imaging methods. PharmacoBOLD fMRI with a ketamine challenge has been the primary tool to demonstrate that pomaglumetad can modulate glutamate-related brain activity, providing evidence of its pharmacological action at a systems level. While this method offers valuable insights into the functional consequences of mGluR2/3 agonism, it does not provide a direct measure of receptor occupancy. The development of a specific PET radioligand for mGluR2/3 would be a significant advancement, enabling more direct and quantitative assessment of pomaglumetad's target engagement and facilitating dose-finding studies for future clinical trials.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pomaglumetad Wikipedia [en.wikipedia.org]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptor agonist prodrugs LY2979165 and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Imaging-Based Biomarkers for Glutamate-Targeted Drug Development in Psychotic Disorders: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Imaging Techniques to Measure Pomaglumetad Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8137013#imaging-techniques-to-measure-pomaglumetad-target-engagement]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com